Antibiofilm Potency Against E. faecalis: A >21-Fold Improvement Over a Comparable Carbazole Derivative
4-Glycidyloxycarbazole demonstrates an IC50 of 5,800 nM (5.8 μM) against Enterococcus faecalis ATCC19433 biofilm formation. In a comparable assay, another carbazole derivative (CHEMBL3115980) exhibits a significantly weaker IC50 of 125,000 nM (125 μM) [1] [2]. This represents a >21.5-fold enhancement in antibiofilm potency.
| Evidence Dimension | Biofilm formation inhibition (IC50) |
|---|---|
| Target Compound Data | 5,800 nM (5.8 μM) |
| Comparator Or Baseline | Carbazole derivative CHEMBL3115980: 125,000 nM (125 μM) |
| Quantified Difference | 21.5-fold lower IC50 (higher potency) |
| Conditions | Enterococcus faecalis ATCC19433; 20-24 hr incubation; crystal violet staining |
Why This Matters
This quantitative potency advantage is critical for selecting a lead compound for antibiofilm research or as a more effective tool compound for studying biofilm disruption mechanisms.
- [1] BindingDB. Affinity Data for BDBM50620314 (CHEMBL5428002). View Source
- [2] BindingDB. Affinity Data for BDBM50497186 (CHEMBL3115980). View Source
